3-Nitrobenzonitrile
Overview
Description
3-Nitrobenzonitrile is a compound useful in organic synthesis . It is also used as a pharmaceutical intermediate and as a synthetic and fine chemical intermediate .
Molecular Structure Analysis
The crystal structure of 3-nitrobenzonitrile, C7H4N2O2, was elucidated by low-temperature single-crystal X-ray diffraction. The compound crystallizes in the Sohncke space group P21 and features two molecules in the unit cell .
Chemical Reactions Analysis
3-Nitrobenzonitrile has been used in the mechanochemical catalytic transfer hydrogenation (CTH) of aromatic nitro compounds using readily available and cheap ammonium formate as the hydrogen source . This technique has demonstrated considerable signal enhancement for most of the compounds analyzed, thus improving its competitiveness towards the well-established and dominating ESI-MS technique .
Scientific Research Applications
Thermophysical Studies : 3-Nitrobenzonitrile was studied to understand its thermophysical behavior, including heat capacities and enthalpies of transitions, which are crucial in determining its stability and reactions under different temperatures (Jiménez et al., 2002).
Mass Spectrometry : It has been used as a dopant to enhance the sensitivity of easy ambient sonic-spray ionization mass spectrometry, a technique used for the detection and analysis of various substances in a sample. This demonstrates its role in improving analytical methods (Santos et al., 2016).
Hydrogenation Studies : The compound's behavior during hydrogenation processes was investigated, particularly in the presence of Raney nickel catalyst. This research is significant for understanding its reactivity and potential applications in chemical synthesis (Koprivova & Červený, 2008).
Molecular Structure Analysis : The effects of electron-withdrawing groups on the molecular structure of 3-Nitrobenzonitrile were explored using rotational spectroscopy. Such studies are important for understanding how the compound interacts at the molecular level and its potential modifications (Graneek et al., 2018).
Solubility and Mixing Properties : The solubility of 3-Nitrobenzonitrile in various organic solvents was measured, and its mixing properties were analyzed. Understanding the solubility is crucial for its application in different solvents and for various chemical processes (Chen et al., 2017).
Vibrational Analysis : A study focused on the experimental and theoretical vibrational frequencies of 4-chloro-3-nitrobenzonitrile, which helps in understanding the dynamic aspects of the compound and its derivatives (Sert et al., 2013).
Preferential Solvation : Research on the preferential solvation of 3-Nitrobenzonitrile in binary solvent mixtures provides insights into its interactions with solvents at a molecular level, important for predicting its behavior in various environments (Zheng et al., 2018).
Triboluminescence Study : The triboluminescence spectra of 3-Nitrobenzonitrile were examined, revealing its potential in various applications such as in sensors and displays (Sweeting et al., 1992).
Safety and Hazards
3-Nitrobenzonitrile is considered hazardous. It is fatal if swallowed, harmful in contact with skin, and toxic if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
properties
IUPAC Name |
3-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSAWEHOGCWOPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060697 | |
Record name | Benzonitrile, 3-nitro- | |
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Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow powder with an almond-like odor; [Alfa Aesar MSDS] | |
Record name | 3-Nitrobenzonitrile | |
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Vapor Pressure |
0.00217 [mmHg] | |
Record name | 3-Nitrobenzonitrile | |
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Product Name |
3-Nitrobenzonitrile | |
CAS RN |
619-24-9 | |
Record name | 3-Nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Nitrobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619249 | |
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Record name | 3-Nitrobenzonitrile | |
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Record name | Benzonitrile, 3-nitro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzonitrile, 3-nitro- | |
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Record name | 3-nitrobenzonitrile | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.626 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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